2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid is a complex organic compound known for its unique structure and properties. It is often used in chemical synthesis, particularly in the production of peptides and proteins. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,20H,10-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGYRMPWFXCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the formation of the pyridine ring and the attachment of the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protective groups, making the process more efficient and scalable. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as various alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- The compound has been evaluated for its anticancer properties. Studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, certain derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines .
- The National Cancer Institute (NCI) has conducted screenings that revealed promising antitumor activity, suggesting potential for development as an anticancer agent .
-
Biological Activity :
- The Fmoc group is commonly used in peptide synthesis, serving as a protective group for amino acids. This allows for the selective functionalization of the compound in the synthesis of peptide-based drugs .
- The compound's structure facilitates interactions with biological targets, potentially leading to the development of new therapeutic agents.
Organic Synthesis
-
Synthetic Intermediates :
- The presence of the tetrahydropyridine ring allows for further modifications through alkylation or acylation reactions, enhancing its utility in synthetic organic chemistry .
- The compound can serve as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
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Peptide Synthesis :
- As a protected amino acid derivative, it plays a critical role in solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under mild conditions to allow for subsequent coupling reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide or protein is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Dde)-OH: An amino acid derivative with a similar protective group used in chemical synthesis.
Uniqueness
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid is unique due to its specific structure, which combines the Fmoc group with a pyridine ring and an acetic acid moiety. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H23NO4
- Molecular Weight : 377.4 g/mol
- IUPAC Name : 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, fluorenyl-hydrazinthiazole derivatives exhibited significant antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives was reported to be higher than 256 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anti-inflammatory Properties
Research has indicated that compounds similar to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid could modulate inflammatory pathways. The mechanism involves the inhibition of pro-inflammatory cytokines and chemokines, which are crucial in the pathogenesis of various inflammatory diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that compounds with similar moieties can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Further research is needed to fully elucidate its mechanisms and efficacy in cancer treatment.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, several fluorenyl derivatives were synthesized and tested for their antimicrobial activity. The results highlighted that while some compounds showed activity against Gram-positive bacteria, their effectiveness varied significantly based on structural modifications .
In Vivo Anti-inflammatory Study
A study exploring the anti-inflammatory effects of pyridine derivatives demonstrated that these compounds could significantly reduce inflammation in animal models. The study measured levels of inflammatory markers before and after treatment with the compound, showing promising results in reducing edema and pain .
Table 1: Antimicrobial Activity of Fluorenyl Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | >256 | Staphylococcus aureus |
| Compound B | >256 | Enterococcus faecalis |
| Compound C | 128 | E. coli |
Table 2: Anti-inflammatory Effects in Animal Models
| Treatment Group | Inflammation Score (Pre-treatment) | Inflammation Score (Post-treatment) |
|---|---|---|
| Control | 8 | 7 |
| Compound X | 8 | 3 |
| Compound Y | 7 | 2 |
Q & A
Basic: What are the standard synthetic methodologies for preparing 2-[1-(Fmoc)-3,6-dihydro-2H-pyridin-4-yl]acetic acid?
Answer:
The compound is typically synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection of a dihydropyridine precursor. Key steps include:
- Reaction with Fmoc-Cl : Reacting the amine group of the dihydropyridine derivative with Fmoc-Cl in a basic medium (e.g., sodium carbonate in 1,4-dioxane/water) .
- Microwave-assisted synthesis : Optimizing reaction time and yield using microwave irradiation, which reduces side reactions compared to traditional heating .
- Purification : Reverse-phase chromatography or HPLC to isolate the product, confirmed via NMR (¹H, ¹³C) and mass spectrometry .
Advanced: How can researchers resolve contradictions in toxicity data during safety protocol design?
Answer:
Discrepancies in toxicity classifications (e.g., acute oral toxicity Category 4 in vs. incomplete data in ) require:
- Comparative analysis : Cross-referencing SDS from multiple suppliers (e.g., Indagoo vs. Key Organics) to identify consensus hazards .
- In vitro assays : Conducting MTT or Ames tests to assess cytotoxicity and mutagenicity, especially for understudied endpoints .
- Risk mitigation : Implementing engineering controls (e.g., fume hoods) and PPE (gloves, face shields) as per GHS guidelines .
Basic: What handling and storage protocols are recommended for this compound?
Answer:
- Handling : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid dust formation via wet handling or closed systems .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the Fmoc group .
- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Advanced: How should interaction studies with biological targets be designed to account for Fmoc stability?
Answer:
- Technique selection : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics .
- Buffer optimization : Maintain pH 7–8 to prevent Fmoc deprotection, and include stabilizing agents (e.g., DTT) to reduce disulfide formation .
- Control experiments : Compare results with Fmoc-free analogs to distinguish target-specific effects from artifacts .
Basic: Which purification methods are most effective for isolating this compound?
Answer:
- Reverse-phase chromatography : Achieve >95% purity using C18 columns and gradients of acetonitrile/water .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for crystalline product isolation .
- Analytical validation : Confirm purity via HPLC (UV detection at 254 nm) and ¹H NMR integration .
Advanced: What strategies improve aqueous solubility for in vitro assays?
Answer:
- pH adjustment : Ionize the carboxylic acid group by buffering at pH >6.5 .
- Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without denaturing proteins .
- Structural analogs : Replace the dihydropyridine ring with more polar moieties (e.g., piperazine) while retaining Fmoc protection .
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
- NMR spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for fluorenyl protons) and ¹³C NMR (carbonyl at ~155 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 367.3951) .
- HPLC : Retention time consistency against a certified reference standard .
Advanced: How can stability issues under varying experimental conditions be addressed?
Answer:
- Stability studies : Monitor degradation via HPLC under stressors (e.g., UV light, 40°C) to identify labile groups .
- Protective additives : Include antioxidants (e.g., BHT) in formulations to prevent radical-mediated breakdown .
- Inert conditions : Perform reactions under nitrogen to minimize oxidation of the dihydropyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
